molecular formula C8H4BrF2NO3 B1413089 3',5'-Difluoro-4'-nitrophenacyl bromide CAS No. 1806336-61-7

3',5'-Difluoro-4'-nitrophenacyl bromide

Cat. No. B1413089
M. Wt: 280.02 g/mol
InChI Key: DNKGURKKLRZDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-Difluoro-4'-nitrophenacyl bromide (DFNPB) is a compound with a wide variety of applications from basic research to drug development. It is a useful reagent in organic synthesis and has been used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is a relatively new compound, first synthesized in the late 1980s, and has since been studied extensively for its various applications.

Scientific Research Applications

3',5'-Difluoro-4'-nitrophenacyl bromide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, such as antimalarial agents and anti-inflammatory drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it has been used in the synthesis of polymers, dyes, and catalysts. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of peptides.

Mechanism Of Action

3',5'-Difluoro-4'-nitrophenacyl bromide acts as a nucleophile in organic reactions. It reacts with electrophiles, such as electrophilic halides, to form carbon-carbon bonds. It can also react with other nucleophiles, such as amines and alcohols, to form carbon-heteroatom bonds.

Biochemical And Physiological Effects

3',5'-Difluoro-4'-nitrophenacyl bromide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The main advantage of using 3',5'-Difluoro-4'-nitrophenacyl bromide in lab experiments is its relative low cost and ease of synthesis. It can be synthesized in a few simple steps and does not require the use of expensive reagents or solvents. However, it can be toxic and can cause irritation to the skin and eyes. It should be handled with care and protective clothing should be worn when handling it.

Future Directions

3',5'-Difluoro-4'-nitrophenacyl bromide has a wide range of potential applications and is being studied extensively for its various uses. Some potential future directions for research include:
1. Further studies on its anti-inflammatory and anti-cancer properties.
2. Studies on its potential use in drug delivery systems.
3. Studies on its potential use in the synthesis of polymers, dyes, and catalysts.
4. Studies on its potential use in the synthesis of peptides and heterocyclic compounds.
5. Studies on its potential use in the synthesis of agrochemicals, such as herbicides and insecticides.
6. Studies on its potential use in the synthesis of pharmaceuticals, such as antimalarial agents and anti-inflammatory drugs.
7. Studies on its potential use in the synthesis of bioactive molecules.
8. Studies on its potential use in the synthesis of natural products.
9. Studies on its potential use in the synthesis of novel materials.
10. Studies on its potential use in the synthesis of nanomaterials.

properties

IUPAC Name

2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO3/c9-3-7(13)4-1-5(10)8(12(14)15)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGURKKLRZDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-4'-nitrophenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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